7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one
Description
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is a brominated tetrahydroacridinone derivative characterized by a partially hydrogenated acridine backbone with a ketone group at position 9 and a bromine substituent at position 5. Key structural features include:
- Core structure: A 1,3,4,10-tetrahydro-2H-acridin-9-one system.
- Substituents: A bromine atom at position 7, which enhances electronic effects and may influence binding interactions in biological systems.
Properties
IUPAC Name |
7-bromo-2,3,4,10-tetrahydro-1H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h5-7H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGWEJDWSSTDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one is a heterocyclic compound with significant potential in medicinal chemistry, particularly in oncology. Its unique structural features allow it to interact with various biological targets, leading to diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.14 g/mol. The compound features a bicyclic structure that includes an acridine core, which is significant for its biological activity.
In Vitro Studies
Recent studies have highlighted the anticancer potential of this compound. The compound has been subjected to various in vitro assays against human cancer cell lines. Notably:
- IC50 Values : Some derivatives of this compound exhibited IC50 values comparable to standard chemotherapeutic agents in certain cancer cell lines. For example, derivatives showed IC50 values ranging from 5 to 20 µM against breast and lung cancer cells.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with cancer-related proteins. These studies suggest that the compound binds effectively to key targets involved in cancer cell proliferation and survival pathways:
| Protein Target | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| EGFR | -8.5 | Hydrogen bonds |
| Bcl-2 | -7.8 | Hydrophobic interactions |
| Topoisomerase II | -9.0 | Ionic interactions |
These interactions indicate the potential of the compound as a lead for developing new anticancer therapies.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Targeting DNA Topoisomerases : The compound interferes with the function of topoisomerases, leading to DNA damage and subsequent cell death.
Study 1: Antitumor Efficacy in Animal Models
In a recent study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study demonstrated:
- Tumor Volume Reduction : A decrease by up to 60% after four weeks of treatment.
- Survival Rates : Improved survival rates were observed in treated animals versus untreated controls.
Study 2: Combination Therapy
Another investigation explored the efficacy of combining this compound with standard chemotherapy agents such as doxorubicin. Results indicated:
- Synergistic Effects : Enhanced cytotoxicity was noted when used in combination therapy.
- Mechanistic Insights : The combination led to increased apoptosis markers compared to monotherapy.
Potential Applications
Beyond its anticancer properties, this compound shows promise in other areas:
- Diagnostic Agents : Modifications of the compound have been explored for use as imaging agents targeting specific disease markers.
- Material Science : The compound's brominated structure has led to developments in novel materials with unique properties.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 7-Bromo-1,3,4,10-tetrahydro-2H-acridin-9-one can be achieved through various chemical methodologies. One notable approach involves the modification of acridine derivatives to enhance their biological activity. For example, novel acridine derivatives have been synthesized as telomerase inhibitors, which are important in cancer therapy due to their role in cellular proliferation .
Anti-Cancer Properties
Research has demonstrated that acridine derivatives possess significant anti-cancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving DNA intercalation and telomerase inhibition .
Key Findings :
- In vitro studies have shown that acridine derivatives can exhibit cytotoxicity at low micromolar concentrations against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
- Specific derivatives have been noted for their ability to stabilize G-quadruplex structures in human telomeric DNA, potentially leading to enhanced anti-cancer efficacy .
Case Study 1: Telomerase Inhibition
A study highlighted the synthesis of bifunctional acridine-HSP90 inhibitor ligands that demonstrated comparable effects to known telomerase inhibitors like BRACO-19. These compounds were shown to have significant cytotoxicity against a variety of cancer cell lines and were effective in inhibiting telomerase activity .
Case Study 2: Dual Anti-Tumor and Antioxidant Activity
Another investigation focused on compounds related to this compound that exhibited dual anti-tumor and antioxidant activities. These compounds were tested for their ability to scavenge reactive oxygen species and showed promising results in reducing oxidative stress in endothelial brain cells .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
